molecular formula C8H12N2O2S B1297937 Methyl 2-amino-5-isopropylthiazole-4-carboxylate CAS No. 81569-25-7

Methyl 2-amino-5-isopropylthiazole-4-carboxylate

Cat. No. B1297937
CAS RN: 81569-25-7
M. Wt: 200.26 g/mol
InChI Key: YEJDFNBFDCUMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08658635B2

Procedure details

To a solution of methyl 2-amino-5-(1-methylethyl)-1,3-thiazole-4-carboxylate (220 mg) (for example, available from ABCR) in 1,4-dioxane (5 ml) was added 2M hydrochloric acid (5 ml) and the mixture heated at 110° C. for 72 h. The mixture was evaporated in vacuo to give the title compound (240 mg) as a pale yellow solid.
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([CH:11]([CH3:13])[CH3:12])=[C:5]([C:7]([O:9]C)=[O:8])[N:6]=1.Cl>O1CCOCC1>[NH2:1][C:2]1[S:3][C:4]([CH:11]([CH3:13])[CH3:12])=[C:5]([C:7]([OH:9])=[O:8])[N:6]=1

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
NC=1SC(=C(N1)C(=O)OC)C(C)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=C(N1)C(=O)O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: CALCULATEDPERCENTYIELD 117.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.